

# (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

## molecular weight and formula

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### Compound of Interest

Compound Name: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

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## Technical Guide: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for **(4-methoxy-3,5-dimethylpyridin-2-yl)methanol**, a key intermediate in the pharmaceutical industry.

## Core Compound Data

**(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol** is a pyridine derivative with the CAS number 86604-78-6.<sup>[1][2][3][4]</sup> It is a crucial building block in the synthesis of proton pump inhibitors, such as omeprazole.<sup>[5]</sup> The fundamental molecular and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C9H13NO2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	167.21 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Exact Mass	167.094628657	<a href="#">[1]</a>
Appearance	White to light brown powder or crystal	<a href="#">[6]</a>
Melting Point	56.5-60.5 °C	<a href="#">[1]</a>
Boiling Point	289.1 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.092 g/cm³	<a href="#">[1]</a>
Flash Point	128.7 °C	<a href="#">[1]</a>
Solubility	Chloroform (Slightly)	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **(4-methoxy-3,5-dimethylpyridin-2-yl)methanol** can be achieved through various routes. The selection of a specific pathway is often influenced by factors such as the availability of starting materials, desired production scale, and environmental considerations.[\[5\]](#) Below are detailed methodologies for prominent synthetic transformations.

### Synthesis from 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This protocol outlines the conversion of the hydrochloride salt to the final alcohol product.

#### Procedure:

- 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is combined with 300 ml of methanol and 150 ml of water.[\[6\]](#)
- To this mixture, 5.4 g of potassium iodide and 40.4 g of sodium hydroxide are added.[\[6\]](#)
- The mixture is stirred and heated to reflux for 4 hours.[\[6\]](#)

- After the reaction is complete, methanol is removed using a rotary evaporator.[6]
- 300 ml of water is added to the remaining residue, followed by extraction with dichloromethane (3 x 150 ml).[6]

## Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of a nitrile to an aminomethylpyridine, which is then converted to the alcohol.[7]

Procedure:

- Hydrogenation: In an autoclave, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile is dissolved in methanol saturated with ammonia.[7] A slurry of Raney® Nickel (5-10% by weight of the substrate) is added under an inert atmosphere.[7] The autoclave is sealed, purged, and pressurized with hydrogen gas (10-50 bar) and heated to 80-120 °C.[7]
- Work-up: After the reaction, the mixture is cooled, and the hydrogen is vented. The Raney® Nickel catalyst is removed by filtration, ensuring the filter cake remains wet to prevent pyrophoricity.[7]
- Intermediate Conversion: The resulting aminomethylpyridine is converted to the alcohol through diazotization with sodium nitrite in an acidic aqueous solution.[7]
- Purification: The final product is purified by extraction and crystallization or chromatography.[7]

## Direct Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde

This method provides a more direct, one-step approach to the target molecule.[7]

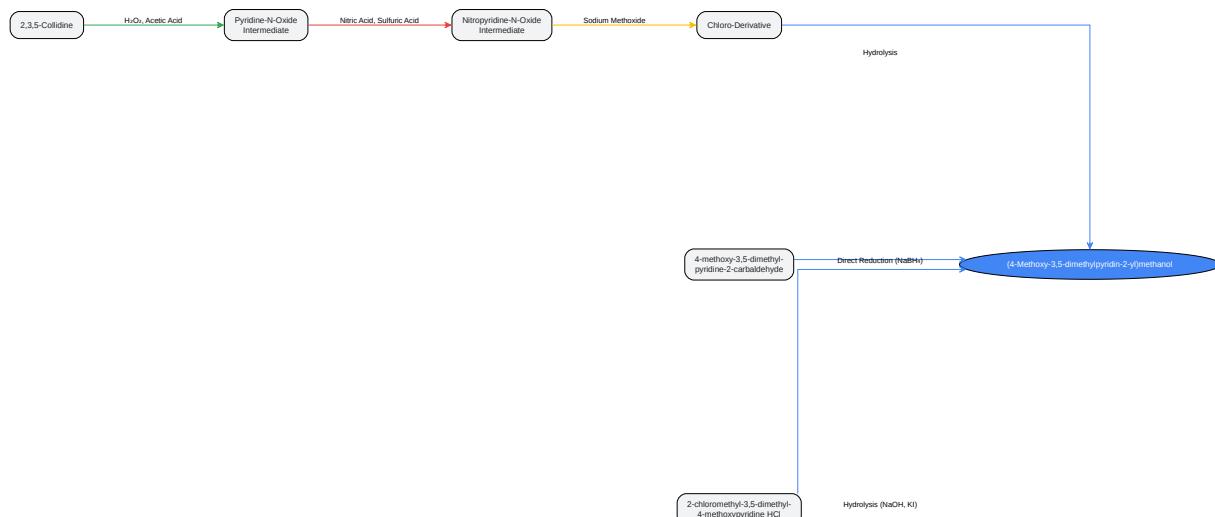
Procedure:

- 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask.[7]

- The solution is cooled to 0 °C in an ice bath.[7]
- Sodium borohydride (NaBH4), a mild reducing agent, is slowly added in small portions (1.1 to 1.5 molar equivalents).[7]
- The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

## Synthetic Pathways Overview

The following diagram illustrates the logical flow and key transformations in the synthesis of **(4-methoxy-3,5-dimethylpyridin-2-yl)methanol** from various precursors.



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Caption: Comparative overview of synthetic pathways to **(4-methoxy-3,5-dimethylpyridin-2-yl)methanol**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)